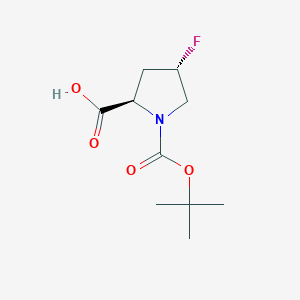

(4S)-1-Boc-4-fluoro-D-proline

Description

The exact mass of the compound (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4S)-1-Boc-4-fluoro-D-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-1-Boc-4-fluoro-D-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZXQOYEBWUTH-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433145 | |

| Record name | (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681128-50-7 | |

| Record name | (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (4S)-1-Boc-4-fluoro-D-proline: Physicochemical Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the C4 position of the D-proline scaffold imparts unique stereoelectronic properties that can profoundly influence the conformation and stability of peptides and proteins. This technical guide provides a comprehensive overview of the physicochemical properties of (4S)-1-Boc-4-fluoro-D-proline, detailed experimental protocols for its synthesis and analysis, and insights into its potential applications, particularly in the modulation of biological signaling pathways.

Physicochemical Properties

The introduction of the tert-butoxycarbonyl (Boc) protecting group and the fluorine atom significantly modifies the physicochemical characteristics of the parent D-proline molecule. These properties are crucial for its application in peptide synthesis and as a standalone molecular entity in drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆FNO₄ | [1] |

| Molecular Weight | 233.24 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 115-119 °C (for the L-isomer) | |

| Solubility | 100 mg/mL in DMSO | [3] |

| logP (computed) | 1.4185 | N/A |

| pKa (predicted) | Carboxylic Acid: ~2-3, Amine (as part of the Boc group): Not readily ionizable | N/A |

Note: Experimental data for the melting point, logP, and pKa of the specific (4S)-D-isomer are limited. The provided melting point is for the corresponding L-isomer and serves as a close estimate. The logP value is a computational prediction. The pKa values are estimated based on the functional groups present.

Experimental Protocols

Synthesis of (4S)-1-Boc-4-fluoro-D-proline

The synthesis of (4S)-1-Boc-4-fluoro-D-proline typically commences with a commercially available starting material, such as N-Boc-trans-4-hydroxy-L-proline, and involves a key stereochemical inversion step. A general synthetic workflow is outlined below.

References

A Technical Guide to Fluorinated Proline Analogs in Scientific Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and medicinal chemistry. Among these, fluorinated proline analogs have garnered significant attention due to their unique ability to modulate peptide and protein conformation, stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, conformational effects, and applications of fluorinated proline analogs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate their use in research and drug development.

Core Concepts: The Impact of Fluorination on Proline's Properties

Proline's distinct cyclic structure imparts significant conformational constraints on the peptide backbone, influencing protein folding and stability. The introduction of fluorine, a highly electronegative atom, at various positions on the pyrrolidine (B122466) ring further refines these properties through stereoelectronic effects. These effects primarily manifest in two key areas:

-

Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (pucker on the same side as the carboxyl group) and Cγ-exo (pucker on the opposite side). Fluorination can strongly bias this equilibrium. For instance, (4R)-fluoroproline ((4R)-FPro) predominantly adopts a Cγ-exo pucker, while (4S)-fluoroproline ((4S)-FPro) favors the Cγ-endo pucker[1][2]. This conformational control is critical in the design of structured peptides and proteins.

-

Peptidyl-Prolyl Bond Isomerization: The amide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these isomers is often a rate-limiting step in protein folding. Fluorination can influence the cis/trans ratio (Ktrans/cis) and the rate of isomerization. Generally, electron-withdrawing substituents like fluorine at the 4-position can alter the thermodynamics and kinetics of this process[3][4].

Quantitative Data on Conformational Preferences and Thermal Stability

The following tables summarize key quantitative data on the effects of fluorination on proline conformation and the thermal stability of peptides incorporating these analogs.

Table 1: Conformational Preferences of Fluorinated Proline Analogs

| Proline Analog | Model System | % trans | % cis | Ktrans/cis | Ring Pucker Preference | Analytical Method | Reference(s) |

| Proline | Ac-Pro-OMe | ~80% | ~20% | ~4.0 | Slight endo preference | NMR | [1][3] |

| (4R)-Fluoroproline | Ac-(4R)-FPro-OMe | ~90% | ~10% | ~9.0 | Cγ-exo | NMR, X-ray | [1][3] |

| (4S)-Fluoroproline | Ac-(4S)-FPro-OMe | ~71% | ~29% | ~2.4 | Cγ-endo | NMR, X-ray | [1][3] |

| (3R)-Fluoroproline | Ac-(3R)-FPro-OMe | High trans | Low cis | High | Cγ-exo | NMR, X-ray | [3] |

| (3S)-Fluoroproline | Ac-(3S)-FPro-OMe | Similar to Pro | Similar to Pro | ~4.3 | Cγ-endo | NMR, X-ray | [3] |

| 4,4-Difluoroproline | Ac-Dfp-OMe | - | - | - | No strong preference | NMR | [5] |

Table 2: Thermal Stability of Collagen-Mimetic Peptides

| Peptide Sequence | Melting Temperature (Tm) in °C | Analytical Method | Reference(s) |

| (Pro-Pro-Gly)10 | 24.0 | DSC | [6] |

| (Pro-(4R)-Hyp-Gly)10 | 41.0 | DSC | |

| (Pro-(4R)-FPro-Gly)10 | 45.0 | DSC | [5] |

| ((4S)-FPro-Pro-Gly)10 | Forms a triple helix | CD | [6] |

| ((4R)-FPro-Pro-Gly)10 | Does not form a triple helix | CD | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated proline analogs.

Synthesis of (2S,4R)-4-Fluoroproline

This protocol is adapted from practical syntheses developed for fluoroproline diastereomers[7].

Materials:

-

(2S,4S)-N-Boc-4-hydroxyproline methyl ester

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hydrochloric acid (6 M)

Procedure:

-

Dissolve (2S,4S)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-(2S,4R)-4-fluoroproline methyl ester.

-

For deprotection, treat the purified ester with 6 M HCl and heat at reflux for 4-6 hours.

-

Remove the solvent under reduced pressure to yield (2S,4R)-4-fluoroproline hydrochloride.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Proline

This protocol outlines the general procedure for incorporating a fluorinated proline analog into a peptide sequence using an automated microwave-assisted peptide synthesizer[8][9][10].

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids

-

Fmoc-protected fluorinated proline analog

-

N,N'-Dimethylformamide (DMF)

-

Piperidine (B6355638) (20% in DMF)

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain. This is typically done in two steps of 3 and 7 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (or fluorinated proline analog) (4-5 eq) with HBTU (4-5 eq) and DIPEA (8-10 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (e.g., 5-30 minutes, depending on the amino acid and synthesizer settings).

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by NMR Spectroscopy

This protocol describes the general approach for analyzing the conformational preferences of a peptide containing a fluorinated proline analog[4][11][12][13].

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a buffer solution in H₂O/D₂O). The concentration will depend on the sensitivity of the instrument and the specific experiment.

Experimental Parameters:

-

¹H NMR: Acquire standard one-dimensional ¹H spectra to observe the overall peptide structure and identify resonances corresponding to the cis and trans isomers.

-

¹⁹F NMR: Acquire one-dimensional ¹⁹F spectra (proton-decoupled) to directly observe the signals for the fluorinated proline in the cis and trans conformations. The chemical shift difference between these signals can be indicative of the local environment.

-

2D NMR (COSY, TOCSY, NOESY): Use these experiments to assign the proton resonances of the peptide. NOESY spectra are particularly useful for identifying through-space interactions that can help determine the ring pucker and the cis/trans conformation of the peptidyl-prolyl bond.

-

Quantitative Analysis: Integrate the well-resolved signals corresponding to the cis and trans isomers in either the ¹H or ¹⁹F spectra to determine the Ktrans/cis ratio.

-

Ring Pucker Analysis: Analyze the ³JHα-Hβ coupling constants from high-resolution ¹H spectra to estimate the populations of the endo and exo puckers using the Karplus equation.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting temperature (Tm) of a collagen-mimetic peptide[5][14][15][16][17][18][19].

Instrumentation:

-

Differential Scanning Calorimeter

Sample Preparation:

-

Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1 mg/mL).

-

Prepare a reference sample containing only the buffer.

Experimental Parameters:

-

Sample Loading: Accurately load a known volume of the peptide solution into a sample pan and the same volume of buffer into a reference pan. Seal the pans.

-

Temperature Program:

-

Equilibrate the system at a low temperature (e.g., 10 °C).

-

Ramp the temperature at a constant heating rate (e.g., 1 °C/min) to a temperature above the expected transition (e.g., 80 °C).

-

-

Data Analysis:

-

The DSC thermogram will show an endothermic peak corresponding to the unfolding of the triple helix.

-

The temperature at the maximum of this peak is taken as the melting temperature (Tm).

-

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and experimental workflows related to fluorinated proline analogs.

References

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of collagen model peptides containing 4-fluoroproline; (4(S)-fluoroproline-pro-gly)10 forms a triple helix, but (4(R)-fluoroproline-pro-gly)10 does not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical syntheses of 4-fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Equilibrium thermal transitions of collagen model peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Use of Thermal Techniques for the Characterization and Selection of Natural Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. scilit.com [scilit.com]

The Synthetic Gateway to Bioactivity: A Technical Guide on the Applications of (4S)-1-Boc-4-fluoro-D-proline

(4S)-1-Boc-4-fluoro-D-proline , a fluorinated derivative of the amino acid D-proline, stands as a critical synthetic intermediate in the development of potent and selective enzyme inhibitors. While this compound itself does not exhibit direct biological activity, its strategic incorporation into larger molecules imparts unique conformational constraints and electronic properties that are pivotal for high-affinity binding to therapeutic targets. This technical guide delves into the application of (4S)-1-Boc-4-fluoro-D-proline in the synthesis of biologically active compounds, with a primary focus on inhibitors of prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPP-IV), enzymes implicated in a range of pathologies from neurodegenerative diseases to type 2 diabetes.

The Role of Fluorinated Prolines in Drug Design

The introduction of a fluorine atom into the proline ring at the 4-position significantly influences the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the preceding peptide bond. These stereoelectronic effects are instrumental in pre-organizing the conformation of a peptide or small molecule inhibitor to favor a bioactive conformation, thereby enhancing binding affinity and selectivity for its target enzyme. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom facilitates its use in standard peptide synthesis protocols.

Application in the Synthesis of Prolyl Oligopeptidase (POP) Inhibitors

The synthesis of N-acyl-pro-pyrrolidine-type POP inhibitors often involves the coupling of a substituted proline derivative with a suitable acyl group. The incorporation of a 4-fluoro-D-proline moiety can enhance inhibitory potency. For instance, studies have shown that replacing a methylene (B1212753) group with a difluoromethylene group in the proline ring of an inhibitor can lead to a four-fold increase in activity, attributed to the formation of a weak hydrogen bond between a fluorine atom and the hydroxyl group of a tyrosine residue (Tyr473) in the enzyme's active site.

Quantitative Data on Fluorinated POP Inhibitors

While specific data for inhibitors derived directly from (4S)-1-Boc-4-fluoro-D-proline is elusive, the following table summarizes the inhibitory concentrations (IC50) of various fluorinated and non-fluorinated N-acyl-pro-pyrrolidine analogues against POP, illustrating the impact of fluorination.

| Inhibitor Scaffold | Modification | Target Enzyme | IC50 (nM) |

| N-acyl-pro-pyrrolidine | Unsubstituted Proline | Prolyl Oligopeptidase | Varies |

| N-acyl-pro-pyrrolidine | 4,4-difluoroproline | Prolyl Oligopeptidase | ~4-fold improvement |

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, responsible for the degradation of incretin (B1656795) hormones. DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes. The synthesis of potent and selective DPP-IV inhibitors has also benefited from the use of fluorinated proline derivatives.

Similar to POP inhibitors, the synthesis of DPP-IV inhibitors often involves the use of proline analogues. The conformational constraints imposed by the 4-fluoro substituent can lead to improved binding to the S1 pocket of the DPP-IV active site.

Quantitative Data on Fluorinated DPP-IV Inhibitors

The following table presents data on the inhibitory activity of boro-proline-based dipeptidyl boronic acids, highlighting the potency of these compounds. While not directly synthesized from (4S)-1-Boc-4-fluoro-D-proline, they exemplify the application of modified prolines in achieving high inhibitory activity.

| Inhibitor | Target Enzyme | Ki (nM) |

| Arg-(4S)-boroHyp | DPP-IV | Potent |

| Arg-(4S)-boroHyp | DPP8 | Potent |

| Arg-(4S)-boroHyp | DPP9 | Potent |

| (4S)-Hyp-(4R)-boroHyp | DPP-IV | Selective |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of compounds synthesized using (4S)-1-Boc-4-fluoro-D-proline are crucial for drug development. Below are generalized methodologies for key assays.

Prolyl Oligopeptidase (POP) Inhibition Assay

A common method for determining POP inhibitory activity is a fluorometric assay using a synthetic substrate.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin), by POP. The release of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is monitored over time.

Materials:

-

Recombinant human or porcine POP

-

Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the enzyme and the inhibitor (or buffer for control).

-

Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

The inhibitory activity against DPP-IV can also be determined using a similar fluorometric assay.

Principle: This assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-IV, leading to the release of fluorescent AMC.

Materials:

-

Recombinant human DPP-IV

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

Add the enzyme, buffer, and inhibitor to the wells of a microplate.

-

Pre-incubate at room temperature for 10-15 minutes.

-

Start the reaction by adding the Gly-Pro-AMC substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Biological Effects

The inhibition of POP and DPP-IV by compounds derived from (4S)-1-Boc-4-fluoro-D-proline can modulate various signaling pathways and cellular processes.

Prolyl Oligopeptidase Inhibition

-

Neuroinflammation and Neurodegeneration: POP is implicated in the processing of neuropeptides involved in learning and memory. Its inhibition is being explored as a therapeutic strategy for Alzheimer's and Parkinson's diseases.

-

Autophagy: POP inhibitors have been shown to induce autophagy, a cellular process for degrading and recycling cellular components.[1] This has potential implications for diseases characterized by protein aggregation, such as age-related macular degeneration.[1]

-

Inflammation: POP inhibition can attenuate the activation of the NF-κB pathway, a key regulator of inflammation.

Dipeptidyl Peptidase IV Inhibition

-

Glucose Homeostasis: The primary and well-established effect of DPP-IV inhibition is the enhancement of incretin hormone levels (GLP-1 and GIP), leading to improved insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This forms the basis of their use in treating type 2 diabetes.

-

Immune Regulation: DPP-IV (also known as CD26) is expressed on the surface of immune cells and is involved in T-cell activation and proliferation. Its inhibition may have immunomodulatory effects.

Conclusion

(4S)-1-Boc-4-fluoro-D-proline is a valuable chiral building block in medicinal chemistry. Its true biological significance is realized through its incorporation into more complex molecules, where its unique stereoelectronic properties contribute to the development of potent and selective enzyme inhibitors. For researchers and drug development professionals, understanding the synthetic utility and the conformational impact of this fluorinated proline derivative is key to designing next-generation therapeutics targeting enzymes like prolyl oligopeptidase and dipeptidyl peptidase IV. Further research to delineate the precise synthetic routes and corresponding biological data for inhibitors derived from this specific starting material will undoubtedly provide deeper insights into its full potential.

References

(4S)-1-Boc-4-fluoro-D-proline stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of (4S)-1-Boc-4-fluoro-D-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. The incorporation of a fluorine atom onto the proline ring can significantly influence the conformational properties of peptides and proteins, often enhancing their metabolic stability and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group allows for its controlled use in stepwise peptide synthesis. This guide provides a detailed technical overview of the stability profile and optimal storage conditions for (4S)-1-Boc-4-fluoro-D-proline to ensure its integrity for research and drug development purposes.

Chemical and Physical Properties

A summary of the key properties of (4S)-1-Boc-4-fluoro-D-proline is provided below.

| Property | Data |

| IUPAC Name | (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₀H₁₆FNO₄ |

| Molecular Weight | 233.24 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥97% (HPLC) |

| Melting Point | 115-119 °C[1] |

Stability Profile

The chemical stability of (4S)-1-Boc-4-fluoro-D-proline is largely dictated by the robustness of the Boc protecting group and the fluorinated pyrrolidine (B122466) ring system.

pH and Chemical Stability

The Boc protecting group is characterized by its stability in neutral and basic conditions, while it is labile to acid.[2][]

-

Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and is also sensitive to Lewis acids.[2][4] This deprotection is a fundamental step in Boc-based peptide synthesis but must be avoided during storage to maintain the integrity of the compound. The compound is expected to be unstable at low pH.

-

Basic Conditions: (4S)-1-Boc-4-fluoro-D-proline is stable towards most bases and nucleophiles.[2][] This orthogonality makes it compatible with base-labile protecting groups like Fmoc in synthetic strategies.[2]

-

Hydrogenolysis: The Boc group is stable under conditions of catalytic hydrogenolysis.[]

Thermal Stability

While some studies have shown thermal deprotection of N-Boc groups at high temperatures (around 150°C), the compound is generally considered thermally stable under recommended storage conditions.[5][6] However, prolonged exposure to high temperatures, especially in solution, may lead to degradation.

Recommended Storage Conditions

Proper storage is critical to prevent degradation and ensure the long-term viability of (4S)-1-Boc-4-fluoro-D-proline. The following conditions are based on supplier recommendations and general chemical principles for protected amino acids.

Solid Form

For the lyophilized solid, the following storage conditions are recommended for long-term stability:

| Parameter | Recommendation | Expected Stability |

| Temperature | -20°C[7] | Up to 36 months[7] |

| 0 - 8 °C[] | Long-term | |

| Atmosphere | Store in a tightly sealed container. | |

| Moisture | Keep desiccated.[7] | |

| Light | Protect from direct light. |

Handling Note: Before opening, refrigerated or frozen containers should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the product.[8]

In Solution

Solutions of (4S)-1-Boc-4-fluoro-D-proline are significantly less stable than the solid form and should ideally be prepared fresh. If storage in solution is unavoidable, the following guidelines should be followed:

| Storage Temperature | Recommended Duration |

| -20°C | Up to 1 month[7][9] |

| -80°C | Up to 6 months[9] |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot solutions into single-use volumes.[7]

Potential Degradation Pathways and Logic

The most probable degradation pathway for (4S)-1-Boc-4-fluoro-D-proline under improper storage or handling (e.g., exposure to acid) is the cleavage of the Boc group.

Caption: Primary degradation pathway via acid-catalyzed deprotection.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of (4S)-1-Boc-4-fluoro-D-proline, forced degradation studies can be performed. The following protocols are provided as a template.

Workflow for Forced Degradation Study

Caption: Experimental workflow for stability testing.

Detailed Methodology: Stability-Indicating HPLC Method

Objective: To develop and use a stability-indicating HPLC method to monitor the degradation of (4S)-1-Boc-4-fluoro-D-proline under various stress conditions.

Instrumentation and Materials:

-

HPLC system with UV detector and Mass Spectrometer (optional but recommended for peak identification)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

(4S)-1-Boc-4-fluoro-D-proline reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or Trifluoroacetic acid

-

Hydrochloric acid and Sodium Hydroxide solutions

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Forced Degradation:

-

Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.

-

Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.

-

Thermal: Incubate 1 mL of stock solution at 60°C.

-

Photolytic: Expose 1 mL of stock solution to UV (254 nm) and visible light in a photostability chamber.

-

-

Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours. Neutralize the acidic and basic samples before injection.

-

Analysis: Inject the samples into the HPLC system. Quantify the percentage of the remaining parent compound and identify any major degradation products by their retention times and mass-to-charge ratios if using MS.

This comprehensive guide provides the necessary information for the proper handling, storage, and stability assessment of (4S)-1-Boc-4-fluoro-D-proline, ensuring its quality and reliability for advanced scientific applications.

References

- 1. N-Boc-反式-4-氟-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. adooq.com [adooq.com]

- 8. peptide.com [peptide.com]

- 9. medchemexpress.com [medchemexpress.com]

(4S)-1-Boc-4-fluoro-D-proline: A Technical Guide to Safe Handling and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-1-Boc-4-fluoro-D-proline is a specialized amino acid derivative increasingly utilized in medicinal chemistry and drug development. Its unique structural features, including the presence of a fluorine atom and the D-configuration, offer strategic advantages in the design of peptidomimetics and other therapeutic agents. The fluorine substitution can enhance metabolic stability, modulate peptide conformation, and serve as a sensitive reporter for ¹⁹F NMR studies. This guide provides a comprehensive overview of the safety, handling, and application of (4S)-1-Boc-4-fluoro-D-proline, with a focus on its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Chemical and Physical Properties

(4S)-1-Boc-4-fluoro-D-proline is a white to off-white solid. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its use in stepwise peptide synthesis. Key physical and chemical data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆FNO₄ | [1][2] |

| Molecular Weight | 233.24 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 115-119 °C (for L-enantiomer) | [3] |

| Purity | ≥95% - ≥98% (typical) | [4] |

| Solubility | Soluble in organic solvents like DMF, DMSO, and ethanol. Sparingly soluble in aqueous buffers. | [5] |

| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. | [2] |

Safety and Handling

Hazard Identification

Based on analogous compounds, (4S)-1-Boc-4-fluoro-D-proline is classified as hazardous. The primary hazards are:

-

Skin Irritation (Category 2) : Causes skin irritation.

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.

| Hazard Statement Code | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a dust mask type N95 (US) or type P1 (EN 143) respirator if dust is generated.

-

Skin and Body Protection: Laboratory coat.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical advice/attention if you feel unwell.

-

Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended long-term storage is at -20°C.[2]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols: Incorporation into Peptides via Boc-SPPS

(4S)-1-Boc-4-fluoro-D-proline is primarily used as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail a representative protocol for its incorporation into a peptide chain.

General Workflow for Boc-SPPS

The iterative cycle of Boc-SPPS involves two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.

Caption: General workflow for one cycle of Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle

This protocol is a general guideline for the manual incorporation of (4S)-1-Boc-4-fluoro-D-proline onto a resin-bound peptide with a free N-terminal amine. Adjustments may be necessary based on the specific peptide sequence and resin.

Materials:

-

Resin-bound peptide (e.g., on Merrifield or PAM resin)

-

(4S)-1-Boc-4-fluoro-D-proline

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

SPPS reaction vessel

Step 1: Boc Deprotection

-

Swell the resin in DCM for 30-60 minutes.

-

Drain the DCM and add a solution of 50% TFA in DCM to the resin.[6][7]

-

Agitate the mixture for 2-3 minutes, then drain the solution.[8]

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Wash the resin with DMF (3-5 times).

Step 2: Neutralization

-

Add a solution of 5-10% DIEA in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution.

-

Wash the resin thoroughly with DMF (3-5 times).

Step 3: Coupling

-

In a separate vial, dissolve (4S)-1-Boc-4-fluoro-D-proline (2-4 equivalents based on resin loading) and HATU (1.9-3.8 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution and vortex briefly to pre-activate the amino acid (approx. 1 minute).[1][9]

-

Immediately add the activated amino acid solution to the resin in the reaction vessel.

-

Agitate the reaction mixture at room temperature. Due to the potentially hindered nature of fluorinated prolines, the coupling time may need to be extended (e.g., 1-4 hours).[10]

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (beads remain colorless or yellow) indicates complete coupling.

Step 4: Washing

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times).

-

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the final amino acid has been coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For peptides synthesized on Merrifield or PAM resins using the Boc/Bzl strategy, this is typically achieved with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[7] This step requires specialized equipment and extreme caution.

Logical Relationships in Boc-SPPS Chemistry

The success of Boc-SPPS relies on the differential acid lability of the temporary N-terminal Boc group and the more stable side-chain protecting groups and resin linkage.

Caption: Logic of protecting groups in Boc-SPPS.

Conclusion

(4S)-1-Boc-4-fluoro-D-proline is a valuable building block for the synthesis of complex peptides and peptidomimetics. Its incorporation can impart unique and beneficial properties to the final molecule. While it presents handling hazards typical of activated amino acid derivatives, these can be managed effectively by adhering to standard safety protocols. The use of robust coupling reagents like HATU is recommended to ensure efficient incorporation into growing peptide chains during Boc-SPPS. This guide provides the foundational knowledge for researchers to safely handle and effectively utilize this specialized amino acid in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

The Discovery and Evolution of Fluorinated Prolines: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, this in-depth guide explores the discovery, history, and multifaceted applications of fluorinated prolines. From their initial synthesis to their role in modern chemical biology and drug design, this document provides a comprehensive overview of these powerful molecular tools.

A Landmark Discovery and Early History

The journey of fluorinated prolines began in 1965, when Gottlieb and Witkop first reported the synthesis of 4-fluoroprolines.[1][2] Their primary goal was to investigate the mechanism of proline hydroxylation in collagen, a key post-translational modification.[3][4] These pioneering experiments in the 1960s laid the groundwork for understanding how modifying the proline ring could influence biological systems.[1][3] A significant advancement came in 1998 with the successful synthesis of both (4R)- and (4S)-fluoroproline diastereomers from a single, readily available starting material, (2S,4R)-4-hydroxyproline.[4][5] This breakthrough dramatically improved the accessibility of these compounds for research.

The core interest in fluorinated prolines stems from two key properties: their ability to precisely control the conformation of the pyrrolidine (B122466) ring and the preceding peptide bond, and their utility as a sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[6][7][8] The electron-withdrawing nature of the fluorine atom significantly influences the puckering of the five-membered ring and the cis-trans isomerization of the amide bond, making these molecules invaluable for probing and engineering peptide and protein structure and function.[9][10]

Synthesis of Fluorinated Prolines

The majority of synthetic routes to 4-fluoroprolines commence with the commercially available and relatively inexpensive (2S,4R)-4-hydroxyproline (Hyp).[4] The key transformation involves the stereospecific displacement of the hydroxyl group with a fluoride (B91410) ion.

General Synthetic Workflow for (4R)- and (4S)-Fluoroprolines

The synthesis of both diastereomers from a single precursor is a cornerstone of fluoroproline chemistry. The following diagram illustrates a generalized workflow.

Key Experimental Protocols

Synthesis of (2S,4S)-4-Fluoroproline (flp) via Triflate Intermediate [4]

A scalable and cost-effective method avoids the use of potentially explosive reagents.

-

Protection: (2S,4R)-4-Hydroxyproline is first protected, for example, as Boc-Hyp-OMe.

-

Activation: The hydroxyl group of Boc-Hyp-OMe is treated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to form a triflate, a good leaving group.

-

Fluorination: The triflate is then displaced by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). This reaction proceeds with inversion of stereochemistry.

-

Deprotection: The protecting groups (Boc and methyl ester) are removed by heating with aqueous acid (e.g., 2N HCl) to yield the final product.

Synthesis of (2S,4R)-4-Fluoroproline (Flp) via Mitsunobu Inversion [4]

-

Inversion of Stereochemistry: The hydroxyl group of a protected (2S,4R)-4-hydroxyproline derivative is inverted using a Mitsunobu reaction. Using formic acid as the nucleophile has proven effective in the presence of a Boc protecting group.

-

Fluorination: The resulting (2S,4S)-hydroxyproline derivative is then subjected to fluorination, often using a deoxyfluorinating agent like morpholinosulfur trifluoride, which inverts the stereocenter back to the R configuration at the 4-position.

-

Deprotection: Removal of the protecting groups affords (2S,4R)-4-fluoroproline.

Synthesis of 3,4-Difluoroprolines

The synthesis of 3,4-difluoroprolines is more complex and often starts from 3,4-dehydroproline.[11][12][13] Key strategies include:

-

Vicinal Difluorination: Direct difluorination across the double bond of a 3,4-dehydroproline derivative.

-

Epoxide Opening: Epoxidation of the double bond followed by ring-opening with a fluoride source and subsequent deoxyfluorination of the resulting fluorohydrin.

-

From Dihydroxyprolines: Stereoselective dihydroxylation of 3,4-dehydroproline to form a diol, which is then bis-deoxyfluorinated.

Conformational Properties of Fluorinated Prolines

The introduction of fluorine has profound and predictable effects on the conformation of the proline ring and the adjacent peptide bond.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two main puckered conformations: Cγ-endo and Cγ-exo.[3] Fluorination at the 4-position biases this equilibrium due to stereoelectronic effects, specifically the gauche effect.[3]

-

(4R)-Fluoroproline (Flp): The fluorine atom in the R configuration stabilizes the Cγ-exo pucker.[3]

-

(4S)-Fluoroproline (flp): The fluorine atom in the S configuration stabilizes the Cγ-endo pucker.[3]

-

4,4-Difluoroproline (Dfp): The two fluorine atoms counteract each other's electronic effects, resulting in a ring pucker preference similar to that of unsubstituted proline.[3]

References

- 1. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities [agris.fao.org]

- 2. raineslab.com [raineslab.com]

- 3. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.hw.ac.uk [pure.hw.ac.uk]

- 9. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Action of (4S)-1-Boc-4-fluoro-D-proline in Peptide and Protein Chemistry

This guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the fundamental principles governing the action of (4S)-1-Boc-4-fluoro-D-proline when incorporated into peptides and proteins. The focus is on the stereoelectronic effects of the fluorine substituent and its profound influence on peptide conformation, stability, and biological activity.

Introduction: The Role of Fluorinated Prolines in Chemical Biology

(4S)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis and medicinal chemistry. Its primary utility lies not in a direct biological mechanism of action as a standalone molecule, but in the unique conformational properties it imparts to peptides and proteins upon incorporation. The strong electronegativity of the fluorine atom at the 4-position of the proline ring introduces significant stereoelectronic effects that modulate the local and global structure of macromolecules.

The incorporation of 4-fluoroprolines can lead to enhanced stability, altered folding kinetics, and modified biological activity of peptides and proteins. These modifications are of significant interest in drug design, protein engineering, and the study of protein structure-function relationships.

Core Mechanism of Action: Stereoelectronic Effects on Peptide Conformation

The primary "mechanism of action" of the (4S)-4-fluoro-D-proline moiety is its influence on the conformational dynamics of the peptide backbone. This is primarily attributed to the inductive effect of the highly electronegative fluorine atom, which has three main consequences:

-

Pyrrolidine (B122466) Ring Pucker: The fluorine substituent enforces a particular pucker on the pyrrolidine ring. Specifically, the electron-withdrawing 4S-fluoro substituent favors an endo ring pucker. This contrasts with the 4R-fluoro diastereomer, which promotes an exo pucker.

-

Peptide Bond Conformation: The conformation of the peptide bond preceding the proline residue is biased. The endo ring pucker, favored by the 4S-fluoro substituent, is destabilizing at certain positions in protein structures like the Yaa position in collagen, but stabilizing at the Xaa position which typically prefers a more extended conformation.[1]

-

Cis/Trans Isomerization: The electron-withdrawing nature of the fluorine atom reduces the double-bond character of the amide bond N-terminal to the proline residue.[2] This, in turn, lowers the rotational barrier between the cis and trans isomers, accelerating the rate of isomerization.[2][3] This can be a rate-limiting step in protein folding.[2]

These conformational effects are summarized in the table below:

| Feature | Effect of (4S)-fluoro-proline incorporation | Reference |

| Pyrrolidine Ring Pucker | Favors endo pucker | [1] |

| Preceding Peptide Bond | Biases conformation, can be stabilizing or destabilizing depending on position | [1] |

| Cis/Trans Isomerization | Accelerates the rate of isomerization | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments involving fluorinated prolines are crucial for understanding their effects.

The synthesis of peptides incorporating (4S)-4-fluoro-D-proline typically follows standard solid-phase peptide synthesis (SPPS) protocols. The Boc-protected amino acid is incorporated into the growing peptide chain on a solid support. An alternative and versatile method is "proline editing," where a hydroxyproline (B1673980) residue within a synthesized peptide is chemically modified to introduce the fluorine atom.[1]

Proline Editing Workflow: [1]

-

Peptide Synthesis: A peptide is synthesized using standard SPPS, incorporating Fmoc-4R-Hydroxyproline (Hyp) at the desired position.

-

Orthogonal Protection: The hydroxyl group of the Hyp residue is protected during the synthesis.

-

Deprotection: After completion of the peptide chain assembly, the protecting group on the Hyp hydroxyl is selectively removed.

-

Fluorination: The hydroxyl group is then converted to a fluorine atom, often through a Mitsunobu reaction or by conversion to a sulfonate followed by nucleophilic substitution with a fluoride (B91410) source.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the conformational effects of fluoroproline incorporation. Key parameters include:

-

Chemical Shift Perturbations: Changes in the chemical shifts of backbone and side-chain atoms upon substitution of proline with fluoroproline can indicate conformational changes.

-

NOE (Nuclear Overhauser Effect) Analysis: Through-space correlations from NOE experiments provide distance constraints that help define the three-dimensional structure of the peptide.

-

J-Coupling Constants: Scalar coupling constants can provide information about dihedral angles in the peptide backbone and the proline ring.

Visualization of Key Concepts

While (4S)-1-Boc-4-fluoro-D-proline itself does not directly modulate a signaling pathway, its incorporation into a bioactive peptide can alter that peptide's interaction with its target, thereby affecting downstream signaling. The following diagram illustrates a hypothetical scenario where a fluoroproline-modified peptide exhibits altered binding to a receptor.

Caption: Hypothetical impact of fluoroproline modification on peptide-receptor interaction.

The following diagram outlines the general workflow for studying the effects of fluoroproline incorporation into a peptide.

Caption: General workflow for synthesis and analysis of fluoroproline-containing peptides.

This diagram illustrates the cause-and-effect relationship between the properties of the fluorine atom and the resulting biological consequences.

Caption: Causal chain from fluorine properties to biological effects.

Case Study: Fluoroproline Substitution in Antimicrobial Peptides

A notable example of the functional consequences of fluoroproline incorporation is the study of the proline-rich antimicrobial peptide Api137.[3][4] Substitution of specific proline residues with 4S-fluoro-L-proline was found to modulate the peptide's antibacterial activity.[3] For instance, the 4S-Fpr11 analog was four times more active than the parent peptide.[3] The underlying mechanism for this enhanced activity was linked to a shifted binding site on the bacterial ribosome.[3] This case study highlights how subtle conformational changes induced by fluoroproline can translate into significant alterations in biological function.

Conclusion

(4S)-1-Boc-4-fluoro-D-proline is a powerful tool in the arsenal (B13267) of peptide chemists and drug developers. Its "mechanism of action" is indirect, manifesting through the profound stereoelectronic effects it imparts upon incorporation into a peptide or protein. By enforcing specific conformational preferences and altering the kinetics of proline isomerization, this building block allows for the fine-tuning of the structure and function of biomolecules. A thorough understanding of these principles is essential for the rational design of novel peptides and proteins with enhanced therapeutic properties and for advancing our fundamental knowledge of protein folding and stability.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of (4S)-1-Boc-4-fluoro-D-proline into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. (4S)-1-Boc-4-fluoro-D-proline, a fluorinated derivative of D-proline, offers unique stereoelectronic properties that can be exploited to fine-tune peptide conformation and function. The strong inductive effect of the fluorine atom significantly influences the pyrrolidine (B122466) ring pucker and the cis-trans isomerization of the preceding peptide bond, making it a valuable tool in peptidomimetics and drug design.[1][2][3]

These application notes provide an overview of the utility of (4S)-1-Boc-4-fluoro-D-proline in peptide chemistry and detailed protocols for its incorporation using solid-phase peptide synthesis (SPPS).

Applications

The unique conformational constraints imposed by (4S)-4-fluoro-D-proline (flp) lead to several key applications in peptide and protein science:

-

Conformational Control: The primary application is to control the local peptide backbone geometry. The (4S) stereochemistry of the fluorine atom favors a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the preceding Xaa-Pro peptide bond.[2] This property is crucial for mimicking or disrupting specific secondary structures, such as β-turns, or for pre-organizing a peptide into a bioactive conformation.

-

Enhanced Proteolytic Stability: While D-amino acids inherently increase resistance to proteolysis, the conformational rigidity imparted by 4-fluoroprolines can further shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.

-

Modulation of Biological Activity: By enforcing a specific conformation, the incorporation of (4S)-4-fluoro-D-proline can significantly impact the binding affinity of a peptide to its target receptor or enzyme. For instance, in antimicrobial peptides, substitution with 4S-Fpr has been shown to modulate activity, with some positions showing increased potency.[4]

-

Probing Protein Structure and Folding: Fluorine's high sensitivity in ¹⁹F NMR spectroscopy makes (4S)-4-fluoro-D-proline a useful probe for studying peptide and protein structure, dynamics, and folding kinetics without significantly altering the overall structure.[5][6] The rate of cis-trans isomerization, often a rate-limiting step in protein folding, can be accelerated by the presence of a 4-fluoro substituent.[1][7]

-

Development of Novel Biomaterials: The conformational control offered by fluorinated prolines can be used to design self-assembling peptides and other novel biomaterials with defined architectures. For example, the incorporation of (4R)-fluoroproline, which favors the trans conformation, enhances the stability of collagen triple helices.[5]

Data Presentation

The incorporation of (4S)-4-fluoro-D-proline influences key biophysical parameters of peptides. The following table summarizes quantitative data on its effects on peptide bond conformation and biological activity.

| Peptide/Protein System | Parameter Measured | Value with Proline | Value with (4S)-4-fluoro-D-proline | Reference |

| Ac-TYXN-NH₂ (X=Pro/flp) | Ktrans/cis | 2.7 | 1.2 (cis favored) | [8] |

| Ac-(F)Pro-OMe | % cis Isomer | ~5-10% (for Ac-Pro-OMe) | ~29% | [8] |

| Antimicrobial Peptide Api137 | Minimum Inhibitory Concentration (MIC) vs. E. coli | 0.5 µM | 4 µM (at position 16) | [4] |

| Antimicrobial Peptide Api137 | Minimum Inhibitory Concentration (MIC) vs. E. coli | 0.5 µM | 0.125 µM (at position 11) | [4] |

Experimental Protocols

The incorporation of (4S)-1-Boc-4-fluoro-D-proline into a peptide sequence is most commonly achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] Below are detailed protocols for this process.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the manual incorporation of (4S)-1-Boc-4-fluoro-D-proline using the Boc/Bzl strategy, which is compatible with the provided starting material. Note that the more common Fmoc/tBu strategy would require Fmoc-(4S)-fluoro-D-proline. The principles remain the same, with different deprotection and cleavage reagents.

Materials:

-

(4S)-1-Boc-4-fluoro-D-proline

-

Appropriate solid support (e.g., Merrifield resin for a C-terminal acid)

-

Other Boc-protected amino acids

-

Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU with a base.

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: Anhydrous Hydrofluoric acid (HF) or a lower-toxicity alternative like Trifluoromethanesulfonic acid (TFMSA). (Caution: HF is extremely hazardous and requires specialized equipment and training).

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Preparation:

-

First Amino Acid Coupling (if not pre-loaded):

-

If starting with a non-loaded resin, couple the first Boc-protected amino acid according to standard procedures.

-

-

Boc-Deprotection:

-

Drain the DMF from the resin.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes, drain, and repeat with a 30-minute agitation.

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.

-

Neutralize the resin with a 10% solution of DIPEA in DMF (2x for 5 min each), followed by extensive DMF washes.

-

-

Amino Acid Coupling (Incorporation of (4S)-1-Boc-4-fluoro-D-proline):

-

In a separate vial, dissolve (4S)-1-Boc-4-fluoro-D-proline (3 eq. relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DCC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid mixture to the deprotected resin.

-

Add DIPEA (3 eq.) to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

-

-

Chain Elongation:

-

Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its N-terminal Boc group removed, wash the resin with DCM and dry it under vacuum.

-

Carefully treat the resin with the cleavage cocktail (e.g., anhydrous HF) for 1-2 hours at 0°C. This step removes all side-chain protecting groups and cleaves the peptide from the resin.

-

Evaporate the cleavage agent.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Protocol 2: "Proline Editing" for On-Resin Synthesis of Fluoroproline

An alternative, powerful strategy involves synthesizing the peptide with hydroxyproline (B1673980) and then converting the hydroxyl group to fluorine directly on the solid support.[1][5] This avoids the need to synthesize the fluorinated amino acid beforehand.

Materials:

-

Fmoc-(4R)-Hydroxyproline (Fmoc-Hyp-OH)

-

Standard Fmoc-SPPS reagents (HBTU, DIPEA, piperidine (B6355638) in DMF)

-

Fluorinating agent: Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride. (Caution: These reagents are hazardous and must be handled with care in a fume hood).

-

Anhydrous DCM

Procedure:

-

Peptide Synthesis:

-

Synthesize the peptide chain using standard Fmoc-SPPS up to the point of incorporating the proline analogue.

-

Couple Fmoc-(4R)-Hydroxyproline to the growing peptide chain. The hydroxyl group can be protected (e.g., with a trityl group) if necessary during subsequent synthesis steps, and then deprotected orthogonally before fluorination.[1][5]

-

-

On-Resin Fluorination:

-

Ensure the peptide-resin is completely dry.

-

Swell the resin in anhydrous DCM.

-

In a separate, dry flask, prepare a solution of the fluorinating agent (e.g., DAST, 5-10 equivalents) in anhydrous DCM at a low temperature (e.g., -78°C).

-

Slowly add the fluorinating agent solution to the reaction vessel containing the peptide-resin.

-

Allow the reaction to proceed for several hours, slowly warming to room temperature. This reaction converts the 4R-hydroxyl group to a 4S-fluoro group via an Sₙ2 reaction, inverting the stereochemistry.

-

Quench the reaction carefully with methanol.

-

Wash the resin extensively with DCM and DMF.

-

-

Completion of Synthesis:

-

Continue with the standard Fmoc-SPPS protocol to complete the peptide sequence.

-

Cleave, deprotect, and purify the final fluorinated peptide as described in Protocol 1 (using a TFA-based cleavage cocktail appropriate for Fmoc-SPPS).

-

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for the "Proline Editing" technique.

Caption: Conceptual use of fluoroproline peptides in biological systems.

References

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for (4S)-1-Boc-4-fluoro-D-proline in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (4S)-1-Boc-4-fluoro-D-proline in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers the ability to fine-tune peptide and protein properties by introducing conformational constraints and altering electronic characteristics.

Introduction

(4S)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative used to introduce a fluorinated D-proline residue into a peptide sequence. The incorporation of 4-fluoroprolines can significantly influence the conformation and stability of peptides and proteins. The strong inductive effect of the fluorine atom has three primary consequences: it enforces a specific pucker on the pyrrolidine (B122466) ring, influences the cis-trans isomerization of the preceding peptide bond, and can enhance thermal stability. These modifications make it a valuable tool for investigating structure-function relationships and for the development of peptides with improved therapeutic properties.

Key Applications

The unique structural features imparted by (4S)-4-fluoro-D-proline lead to a range of applications in peptide and protein science:

-

Conformational Control: The fluorine substituent biases the pyrrolidine ring pucker. Specifically, (2S, 4S)-4-fluoroproline (the L-enantiomer equivalent) favors a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the preceding peptide bond. This pre-organization of the peptide backbone can be used to stabilize specific secondary structures.

-

Enhanced Thermal Stability: The incorporation of 4-fluoroproline (B1262513) can increase the thermal stability of proteins. This is attributed to the stereoelectronic effects of the fluorine atom, which can lead to more stable tertiary structures.

-

Probing Structure-Activity Relationships (SAR): By systematically replacing proline residues with 4-fluoroproline, researchers can investigate the role of proline conformation in biological activity. This is particularly useful in studying protein-protein interactions and enzyme mechanisms.

-

Development of Novel Therapeutics: Peptides containing 4-fluoroproline have been explored for their potential as novel therapeutics, including antimicrobial peptides. The substitution can alter the peptide's susceptibility to enzymatic degradation and improve its pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation of 4-fluoroproline in peptides.

Table 1: Effect of 4-Fluoroproline on Peptide Conformation

| Parameter | Proline | (4S)-Fluoroproline | (4R)-Fluoroproline | Reference |

| Preferred Ring Pucker | Cγ-exo/endo mix | Cγ-endo | Cγ-exo | |

| Preceding Peptide Bond Isomer Preference | trans favored | cis stabilized | trans stabilized |

Table 2: Impact of 4-Fluoroproline on Collagen Model Peptide Stability

| Peptide | Melting Temperature (Tm) | Comments | Reference |

| (Pro-Pro-Gly)10 | 41°C | Forms a stable triple helix. | |

| (4(S)-fPro-Pro-Gly)10 | 29°C | Forms a triple helix. | |

| (4(R)-fPro-Pro-Gly)10 | No triple helix | Does not form a stable triple helix. |

Experimental Protocols

Two primary methods exist for incorporating 4-fluoro-D-proline into peptides via SPPS: direct incorporation of the Boc-protected amino acid and on-resin modification of a hydroxyproline (B1673980) residue.

Protocol 1: Direct Incorporation of (4S)-1-Boc-4-fluoro-D-proline via Boc-SPPS

This protocol outlines the standard procedure for coupling (4S)-1-Boc-4-fluoro-D-proline using Boc-SPPS.

Materials:

-

(4S)-1-Boc-4-fluoro-D-proline

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Resin suitable for Boc-SPPS (e.g., Merrifield or PAM resin)

-

Cleavage cocktail (e.g., HF/anisole (B1667542) or TFMSA/TFA/DMS)

-

Scavengers (e.g., anisole, p-cresol, ethanedithiol)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin with DCM and then DMF.

-

Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash the resin with DMF.

-

Coupling:

-

Dissolve (4S)-1-Boc-4-fluoro-D-proline (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) or HATU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and couple for 2-4 hours. The extended coupling time is recommended due to the potential for steric hindrance from the proline ring.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a recoupling step may be necessary.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling cycle, perform a final Boc deprotection.

-

Dry the peptide-resin under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger at 0°C for 1 hour).

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: On-Resin Fluorination of a 4-Hydroxy-D-proline Residue ("Proline Editing")

This protocol provides an alternative method where a 4-hydroxy-D-proline residue is first incorporated into the peptide and then chemically converted to 4-fluoro-D-proline on the solid support.

Materials:

-

1-Boc-4-hydroxy-D-proline

-

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

-

Anhydrous DCM

-

Other reagents and solvents as listed in Protocol 1

Procedure:

-

Incorporate Hydroxyproline: Synthesize the peptide on the resin using standard Boc-SPPS, incorporating 1-Boc-4-hydroxy-D-proline at the desired position. The hydroxyl group of the hydroxyproline does not require protection for the coupling steps.

-

Resin Preparation for Fluorination: After incorporation of the hydroxyproline and any subsequent amino acids, wash the peptide-resin with anhydrous DCM and dry it thoroughly under vacuum.

-

On-Resin Fluorination:

-

Swell the dry peptide-resin in anhydrous DCM in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the vessel to 0°C.

-

Slowly add a solution of DAST or Deoxo-Fluor® (excess) in anhydrous DCM.

-